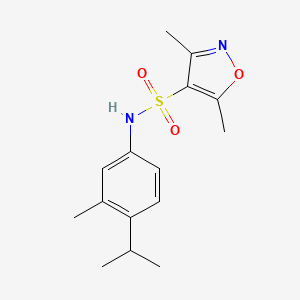

N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide

Description

N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide is a sulfonamide derivative featuring a 3,5-dimethyl-substituted isoxazole core linked to a substituted phenyl group. The isoxazole sulfonamide scaffold is notable for its role in modulating biological targets, including enzymes and receptors involved in inflammatory or metabolic pathways .

Properties

IUPAC Name |

3,5-dimethyl-N-(3-methyl-4-propan-2-ylphenyl)-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-9(2)14-7-6-13(8-10(14)3)17-21(18,19)15-11(4)16-20-12(15)5/h6-9,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBNTTRVRQBDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(ON=C2C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the isopropylation of m-cresol to produce 4-isopropyl-3-methylphenol . This intermediate is then subjected to further reactions to introduce the isoxazole and sulfonamide groups. The reaction conditions often include the use of catalysts such as calcium oxide, metal sulfates, or γ-alumina, and solvents like trichloroethylene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and extraction are employed to refine the product .

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Trichloroethylene, ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anti-inflammatory effects. The isoxazole ring and sulfonamide group play crucial roles in its activity by binding to target proteins and interfering with their function .

Comparison with Similar Compounds

Key Observations :

Functional Group Impact : The target compound’s sulfonamide group (-SO₂NH-) contrasts with the carboxamide (-CONH-) in SI71–SI72. Sulfonamides typically exhibit stronger hydrogen-bonding capacity and acidity, which may influence solubility and target binding .

SI73’s diethylaminophenyl substituent introduces basicity, likely increasing aqueous solubility at physiological pH .

Thermal Stability : SI72’s higher melting point (165–166°C vs. 128–130°C for SI71) suggests greater crystallinity due to steric and hydrophobic interactions from the isopropyl group .

Pharmacological and Functional Insights

While pharmacological data for the target compound is absent, the structural analogs provide clues:

- SI72 : The isopropyl-methylphenyl group may enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets. This substituent pattern is common in kinase inhibitors and anti-inflammatory agents.

- SI71: The dimethylaminomethyl group could facilitate interactions with charged residues in active sites, as seen in acetylcholinesterase inhibitors .

- Target Compound : The sulfonamide moiety may confer inhibitory activity against carbonic anhydrases or cyclooxygenases (COX), as seen in other sulfonamide-based drugs.

Biological Activity

Chemical Structure and Properties

The molecular formula of N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide is . The structure includes an isoxazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity Against Selected Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial folate synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus disrupting folate metabolism essential for nucleic acid synthesis.

Anti-inflammatory Effects

In addition to antimicrobial activity, sulfonamides have demonstrated anti-inflammatory properties. Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Case Study 1: Efficacy in Biofilm Formation Inhibition

A study published in the Journal of Medicinal Chemistry explored the efficacy of various C-glycosidic inhibitors, including derivatives similar to this compound, against biofilm formation by Pseudomonas aeruginosa. The compound showed promising results in reducing biofilm biomass and enhancing antibiotic susceptibility in biofilm-forming bacteria .

Case Study 2: Pharmacokinetic Profile

In a pharmacokinetic study, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound were evaluated. The compound exhibited favorable oral bioavailability and a half-life conducive to therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(4-isopropyl-3-methylphenyl)-3,5-dimethyl-4-isoxazolesulfonamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the isoxazole core followed by coupling to the substituted phenyl group. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve reaction efficiency .

- Temperature control : Maintaining 60–80°C during sulfonamide bond formation minimizes side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

- Critical Analysis : Lower yields (<50%) in initial steps may arise from steric hindrance at the phenyl substituent; optimizing stoichiometry of coupling reagents (e.g., HBTU) can address this .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

- NMR : and NMR verify substituent positions (e.g., isopropyl and methyl groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereoelectronic effects of the sulfonamide and isoxazole groups (e.g., using SHELX for refinement) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

- Methodological Answer :

- Solubility : Low aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol as solvents for biological assays .

- Stability : Susceptibility to hydrolysis under acidic/alkaline conditions requires pH-neutral buffers during storage .

- Thermal Stability : Differential Scanning Calorimetry (DSC) confirms decomposition above 200°C, guiding safe handling protocols .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., carbonic anhydrase) by analyzing sulfonamide-Zn interactions .

- MD Simulations : GROMACS evaluates conformational stability in lipid bilayers, critical for membrane permeability studies .

- Data Contradiction : Discrepancies between docking scores and experimental IC values may arise from solvent effects or protein flexibility; free-energy perturbation (FEP) calculations refine predictions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C) .

- Metabolite Interference : LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamide) that may skew results .

- Structural Confirmation : Re-evaluate compound purity via -NMR if bioactivity diverges from literature .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

- Methodological Answer :

- Electron-Donating Groups : Introducing para-methyl on the phenyl ring increases electron density at the sulfonamide, enhancing hydrogen bonding with targets .

- Steric Modifications : Replacing isopropyl with cyclopropyl reduces steric clash in hydrophobic binding pockets .

- Experimental Design : Parallel synthesis of analogs (e.g., varying isoxazole substituents) followed by hierarchical clustering identifies key pharmacophores .

Q. What mechanistic insights explain the compound’s degradation under oxidative conditions?

- Methodological Answer :

- Oxidative Pathways : LC-HRMS identifies sulfonic acid derivatives as primary degradation products, suggesting radical-mediated oxidation at the sulfur center .

- Stabilizers : Adding antioxidants (e.g., BHT) to formulations mitigates degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.